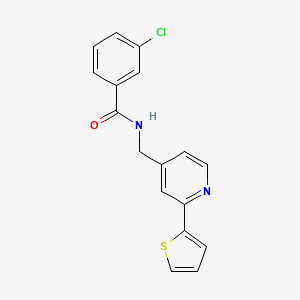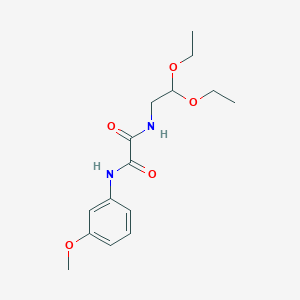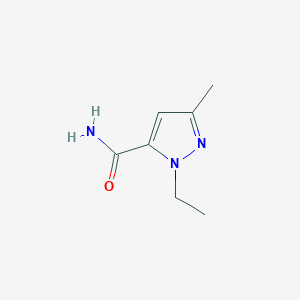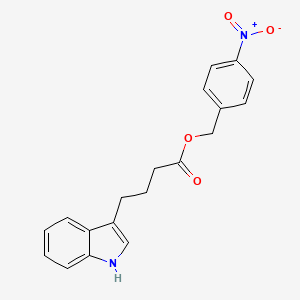
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1984. Synthetic cannabinoids are a class of chemicals that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body.
Mechanism of Action
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 works by binding to the CB1 and CB2 receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, such as mood, appetite, and pain sensation. When (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 binds to these receptors, it activates them and produces a variety of effects.
Biochemical and Physiological Effects:
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to produce a variety of biochemical and physiological effects in the body. It has been shown to stimulate appetite, reduce pain, and produce feelings of relaxation and euphoria. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. Additionally, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to affect the immune system, producing anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has several advantages for use in laboratory experiments. It is a synthetic cannabinoid, which means that its effects can be more precisely controlled and measured than those of natural cannabinoids. It is also relatively stable and easy to store. However, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has some limitations as well. It is not a perfect mimic of THC, and its effects may not be exactly the same. Additionally, it can be difficult to obtain and may be expensive.
Future Directions
There are many future directions for research involving (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497. One area of interest is its potential use as a therapeutic agent. (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to produce similar effects to THC, which is used to treat a variety of medical conditions. Additionally, there is interest in studying the effects of (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 on the brain and body in more detail, to better understand the mechanisms of action of cannabinoids. Finally, there is interest in developing new synthetic cannabinoids that may be more effective or have fewer side effects than existing ones.
Synthesis Methods
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2,6-dimethylmorpholine with 3-chloro-6-methyl-2-benzothiophenyl isocyanate to form the intermediate product (3-chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)carbodiimide. This intermediate product is then reacted with 3,3-dimethylbutyryl chloride to form the final product, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497.
Scientific Research Applications
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to bind to the same receptors in the brain as THC and produce similar effects, such as pain relief, appetite stimulation, and relaxation. (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has also been used to study the effects of cannabinoids on the immune system, cardiovascular system, and reproductive system.
properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-9-4-5-12-13(6-9)21-15(14(12)17)16(19)18-7-10(2)20-11(3)8-18/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQEWCSZKDTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)


![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)
![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)